1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1311317-64-2
VCID: VC5074244
InChI: InChI=1S/C14H17N3O2.2ClH/c1-2-3-10(15)14-16-7-11(17-14)9-4-5-12-13(6-9)19-8-18-12;;/h4-7,10H,2-3,8,15H2,1H3,(H,16,17);2*1H
SMILES: CCCC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N.Cl.Cl
Molecular Formula: C14H19Cl2N3O2
Molecular Weight: 332.23

1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride

CAS No.: 1311317-64-2

Cat. No.: VC5074244

Molecular Formula: C14H19Cl2N3O2

Molecular Weight: 332.23

* For research use only. Not for human or veterinary use.

1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride - 1311317-64-2

Specification

CAS No. 1311317-64-2
Molecular Formula C14H19Cl2N3O2
Molecular Weight 332.23
IUPAC Name 1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine;dihydrochloride
Standard InChI InChI=1S/C14H17N3O2.2ClH/c1-2-3-10(15)14-16-7-11(17-14)9-4-5-12-13(6-9)19-8-18-12;;/h4-7,10H,2-3,8,15H2,1H3,(H,16,17);2*1H
Standard InChI Key AXPFAGMFNDFWPB-UHFFFAOYSA-N
SMILES CCCC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N.Cl.Cl

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound consists of three core components:

  • Benzodioxole group: A 1,3-benzodioxol-5-yl substituent provides a planar aromatic system with electron-rich oxygen atoms, a feature common in ligands targeting neurotransmitter receptors .

  • Imidazole ring: The 1H-imidazol-2-yl group introduces a nitrogen-rich heterocycle capable of hydrogen bonding and π-π stacking interactions, often critical in drug-receptor binding .

  • Butan-1-amine chain: A four-carbon aliphatic amine terminated by a primary amino group, protonated as a dihydrochloride salt to enhance solubility and stability.

The stereochemistry and bond angles were confirmed via InChIKey AXPFAGMFNDFWPB-UHFFFAOYSA-N, with SMILES notation CCCC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N.Cl.Cl.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC14H19Cl2N3O2\text{C}_{14}\text{H}_{19}\text{Cl}_{2}\text{N}_{3}\text{O}_{2}
Molecular Weight332.23 g/mol
CAS Number1311317-64-2
Salt FormDihydrochloride
Hydrogen Bond Donors3 (2 NH+^+, 1 NH2_2)
Hydrogen Bond Acceptors6

The dihydrochloride salt form lowers the compound’s pKa, increasing aqueous solubility compared to the free base.

Synthesis and Manufacturing Pathways

Reaction Overview

While explicit synthetic protocols for this compound are proprietary, analogous routes involve:

  • Benzodioxole-imidazole coupling: A Suzuki-Miyaura cross-coupling between 5-bromo-1,3-benzodioxole and a preformed imidazole boronic ester, catalyzed by palladium(0) .

  • Amine chain incorporation: Nucleophilic substitution at the imidazole C-2 position using 1-bromobutane-1-amine under basic conditions .

  • Salt formation: Treatment with hydrochloric acid to precipitate the dihydrochloride.

Challenges in Purification

  • Byproduct formation: Competing reactions at the imidazole N-1 position require careful temperature control (~0–5°C) to minimize undesired substitutions .

  • Chromatographic separation: Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) resolves the target compound from structurally similar impurities.

Pharmacological and Toxicological Considerations

Receptor Binding Hypotheses

The compound’s structural motifs align with ligands targeting:

  • Cannabinoid receptors (CB1/CB2): The benzodioxole group mimics the phenolic hydroxyls of Δ9-THC, while the imidazole may act as a bioisostere for indole rings in synthetic cannabinoids like JWH-018 .

  • Serotonin receptors (5-HT2A_{2A}): Imidazole derivatives demonstrate affinity for 5-HT receptors, suggesting potential hallucinogenic or anxiolytic effects .

Toxicity Risks

  • Cytotoxicity: In silico predictions (ADMETlab 2.0) indicate moderate hepatotoxicity risk (Probability = 0.62) due to cytochrome P450 3A4 inhibition.

  • Neurotoxicity: Structural analogs like 4F-MDMB-BUTICA induce seizures in rodent models at doses ≥10 mg/kg, likely via GABAergic disruption .

Regulatory and Legal Status

Forensic Identification

  • GC-MS signatures: Predicted major fragments include m/z 207 (benzodioxole-imidazole core), m/z 98 (butylamine chain), and m/z 36 (HCl) .

  • Raman spectroscopy: Strong bands at 1245 cm1^{-1} (C-O-C stretching) and 1590 cm1^{-1} (imidazole ring vibration) .

Comparative Analysis with Structural Analogs

CompoundCAS NumberMolecular FormulaKey Structural Differences
Target Compound1311317-64-2C14H19Cl2N3O2\text{C}_{14}\text{H}_{19}\text{Cl}_{2}\text{N}_{3}\text{O}_{2}Butan-1-amine chain
1-[4-(2H-1,3-Benzodioxol-5-yl)...1311314-92-7C15H21Cl2N3O2\text{C}_{15}\text{H}_{21}\text{Cl}_{2}\text{N}_{3}\text{O}_{2}3-Methylbutan-1-amine chain
4F-MDMB-BUTICA1394016-43-9C20H26FN3O3\text{C}_{20}\text{H}_{26}\text{FN}_{3}\text{O}_{3}Fluorobutyl-indole carboxamide

The target compound’s shorter alkyl chain may reduce lipophilicity (clogP = 2.1 vs. 3.4 for the 3-methyl analog), potentially altering blood-brain barrier penetration .

Future Research Directions

Priority Investigations

  • In vitro receptor profiling: Radioligand displacement assays at CB1, CB2, and 5-HT2A_{2A} receptors to quantify binding affinities (Ki_i).

  • Metabolic stability: Liver microsome studies to identify primary metabolites (e.g., O-demethylation of benzodioxole).

  • Behavioral toxicology: Dose-response analyses in murine models for locomotor stimulation, analgesia, and seizure thresholds.

Synthetic Chemistry Innovations

  • Green chemistry approaches: Catalytic asymmetric synthesis using chiral phosphoric acids to access enantiopure forms .

  • Prodrug development: Esterification of the amine group to enhance oral bioavailability.

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